molecular formula C20H17ClN4O3 B4657114 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4657114
M. Wt: 396.8 g/mol
InChI Key: QHDKKVQWEHYBBK-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Future Directions

The future directions for research on indole derivatives could involve the development of novel methods of synthesis and the exploration of their potential as biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the quinazolinone moiety through a series of condensation and substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen substitution reactions are common, especially involving the chlorine atom on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various halogenated indole compounds.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c21-13-5-6-16-15(9-13)12(10-23-16)7-8-22-18(26)11-25-19(27)14-3-1-2-4-17(14)24-20(25)28/h1-6,9-10,23H,7-8,11H2,(H,22,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDKKVQWEHYBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

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